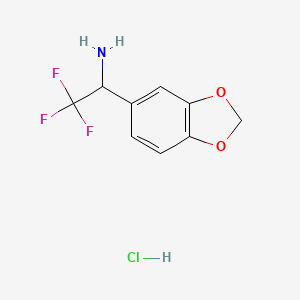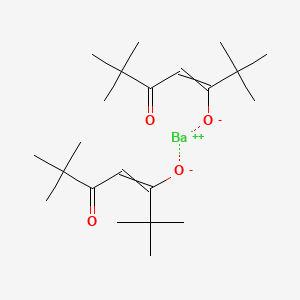
Barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(dipivaloylmethanato)barium(II): C22H38BaO4 . It is a barium complex with two dipivaloylmethanato ligands. This compound is often used as a precursor in various chemical vapor deposition (CVD) processes due to its volatility and thermal stability .
準備方法
Synthetic Routes and Reaction Conditions: Bis(dipivaloylmethanato)barium(II) can be synthesized by reacting barium chloride with dipivaloylmethane in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the compound is often produced using metal-organic chemical vapor deposition (MOCVD) techniques. This involves the reaction of barium metal or barium oxide with dipivaloylmethane under controlled temperature and pressure conditions to produce high-purity bis(dipivaloylmethanato)barium(II) .
化学反応の分析
Types of Reactions: Bis(dipivaloylmethanato)barium(II) primarily undergoes coordination and substitution reactions. It can also participate in oxidation-reduction reactions under specific conditions .
Common Reagents and Conditions:
Coordination Reactions: These reactions typically involve the interaction of bis(dipivaloylmethanato)barium(II) with other ligands or metal complexes. Common reagents include various organic ligands and solvents like toluene or hexane.
Substitution Reactions: These reactions often occur in the presence of stronger ligands that can replace the dipivaloylmethanato ligands. Reagents such as phosphines or amines are commonly used.
Oxidation-Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coordination reactions may yield new metal-ligand complexes, while substitution reactions can produce barium complexes with different ligands .
科学的研究の応用
Chemistry: Bis(dipivaloylmethanato)barium(II) is widely used as a precursor in the synthesis of barium-containing materials, especially in thin-film deposition processes like CVD. It is also used in the preparation of barium titanate and other barium-based ceramics .
Biology and Medicine:
Industry: In the industrial sector, bis(dipivaloylmethanato)barium(II) is used in the production of high-purity barium oxide and other barium compounds. It is also employed in the manufacturing of electronic components, such as capacitors and transistors, due to its role in thin-film deposition .
作用機序
The mechanism by which bis(dipivaloylmethanato)barium(II) exerts its effects is primarily through its ability to act as a precursor in CVD processes. The compound decomposes at high temperatures to release barium atoms, which then react with other elements or compounds to form thin films or other materials. The molecular targets and pathways involved in these processes are largely determined by the specific conditions and reagents used in the reactions .
類似化合物との比較
- Bis(dipivaloylmethanato)calcium(II)
- Bis(dipivaloylmethanato)strontium(II)
- Bis(dipivaloylmethanato)magnesium(II)
Comparison: Compared to similar compounds, bis(dipivaloylmethanato)barium(II) is unique in its thermal stability and volatility, making it particularly suitable for CVD processes. While other compounds like bis(dipivaloylmethanato)calcium(II) and bis(dipivaloylmethanato)strontium(II) share similar properties, bis(dipivaloylmethanato)barium(II) is often preferred for applications requiring high-purity barium films or materials .
特性
分子式 |
C22H38BaO4 |
|---|---|
分子量 |
503.9 g/mol |
IUPAC名 |
barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2 |
InChIキー |
NYBMVAOYALBBBH-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


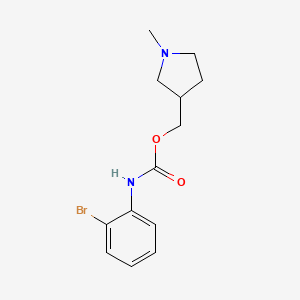
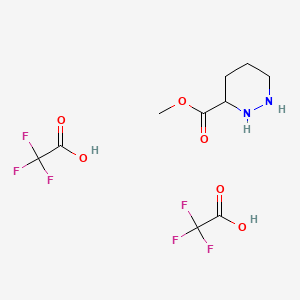
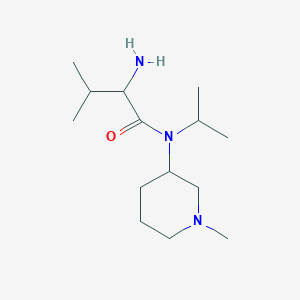
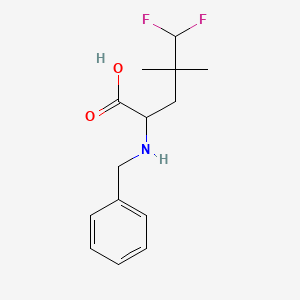
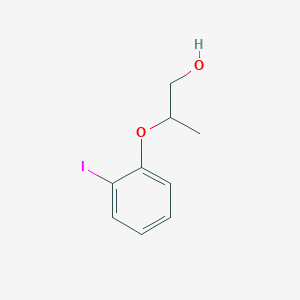
![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)
![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
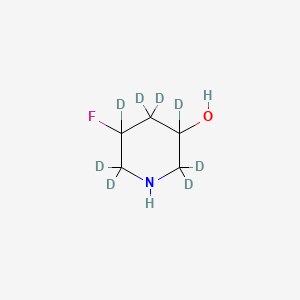
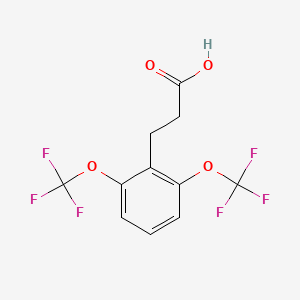
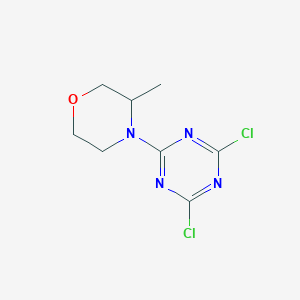
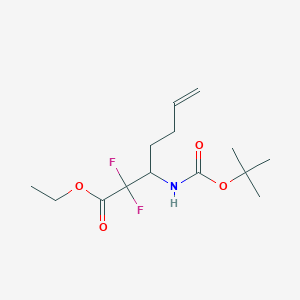
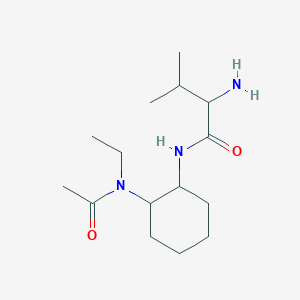
![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)
